

Pharmacokinetics and metabolism of 8-Prenylnaringenin in vivo

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An In-Depth Technical Guide on the Pharmacokinetics and Metabolism of **8-Prenylnaringenin** in vivo

Introduction

8-Prenylnaringenin (8-PN) is a prenylated flavonoid found in hops (*Humulus lupulus* L.) and is recognized as one of the most potent phytoestrogens currently known.^{[1][2][3]} Its structural similarity to estradiol allows it to bind to estrogen receptors, particularly ER α , leading to significant interest in its therapeutic potential for managing menopausal symptoms, such as hot flashes and osteoporosis.^{[1][4][5]} The administration of 8-PN is being explored as a novel approach for treating symptoms related to the decline in female hormone levels.^{[1][5]} Understanding its pharmacokinetic profile and metabolic fate is crucial for evaluating its efficacy, safety, and for the development of standardized extracts or pharmaceutical preparations. This guide provides a comprehensive overview of the in vivo pharmacokinetics and metabolism of 8-PN, intended for researchers, scientists, and professionals in drug development.

Pharmacokinetics of 8-Prenylnaringenin

The bioavailability and systemic exposure to 8-PN are influenced by its absorption, distribution, metabolism, and excretion. Studies in both humans and animal models have characterized its pharmacokinetic profile, which is notably marked by rapid absorption, extensive metabolism, and significant enterohepatic recirculation.

Absorption and Bioavailability

Following oral administration, 8-PN is rapidly absorbed from the gastrointestinal tract.^{[6][7][8]} In vitro studies using Caco-2 cell monolayers, a model for human intestinal absorption, show good permeability via passive diffusion.^[9] However, its oral bioavailability is generally low due to extensive first-pass metabolism in the intestine and liver.^{[6][9]} Despite this, effective biological concentrations can be achieved, partly due to a slow elimination rate.^[2]

A key factor influencing 8-PN exposure is the dietary intake of its precursor, isoxanthohumol (IX), which is more abundant in hop-derived products. Intestinal microflora can demethylate IX to form the more potent 8-PN, significantly contributing to the overall systemic dose of the phytoestrogen.^{[5][10]}

Distribution and Plasma Concentrations

In human studies, maximum plasma concentrations (C_{max}) of 8-PN are typically reached within 1.0 to 2.5 hours after oral ingestion.^{[2][6][11]} A distinctive feature of 8-PN's pharmacokinetic profile is the appearance of a second peak in serum concentrations at approximately 7 to 10 hours post-administration, which is indicative of marked enterohepatic recirculation.^{[2][6][7][8]} This process prolongs the residence time of 8-PN in the body.^[8]

In mice, 8-PN has been shown to distribute to various tissues, with higher accumulation observed in the kidneys and liver compared to its non-prenylated counterpart, naringenin.^{[7][12]}

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of 8-PN from various in vivo studies.

Table 1: Pharmacokinetic Parameters of **8-Prenylnaringenin** in Humans

Subjects	Dose	Cmax	Tmax (h)	AUC (0-48h)	t _{1/2} (h)	Study Reference
Postmenopausal Women	250 mg (single oral)	Dose-linear	1.0–1.5	Dose-linear	>20 (est.)	Rad et al. (2006)[6]
Postmenopausal Women	500 mg (single oral)	Dose-linear	1.0–1.5	Dose-linear	>20 (est.)	Rad et al. (2006)[6]
Postmenopausal Women	750 mg (single oral)	Dose-linear	1.0–1.5	Dose-linear	>20 (est.)	Rad et al. (2006)[6]
Healthy Young Adults (8F, 8M)	500 mg (single oral)	2834 nmol/L	1.6	15801 nmol/L·h	Not determined	Calvo-Castro et al. (2018) [11]
Menopausal Women (Hop Extract)	1 mg 8-PN eq.	~10 ng/mL	~2-7	50.4 ng·h/mL (0-24h)	>24	Bolton et al. (2019) [13]

Table 2: Pharmacokinetic Parameters of **8-Prenylnaringenin** in Animal Models

Species	Dose	Cmax	Tmax (h)	AUC	t _{1/2} (h)	Study Reference
Mice (C57/BL6)	50 mg/kg (oral)	22.8 µM	~0.5-1.0	Not reported	Not determined	Tanaka et al. (2022) [8]
Rats	Not specified	Low oral bioavailability	Not specified	Not specified	~1-3 (elimination phase)	Rad et al. (2006)[6]

Metabolism of 8-Prenylnaringenin

8-PN undergoes extensive Phase I and Phase II metabolism, primarily in the intestine and liver. While it is considered more stable than estrogens like estradiol, which undergo significant Phase I metabolism, a substantial portion of an oral dose is converted to various metabolites.
[6]

Phase I Metabolism

In vitro studies using human liver microsomes have identified at least 12 Phase I metabolites of 8-PN.[14][15][16] Biotransformation occurs on both the prenyl group and the flavanone skeleton.[14][16] Key reactions include:

- Oxidation: The primary site of oxidation is on the terminal methyl groups of the prenyl side chain.[14][16] Hydroxylation also occurs at the 3' position on the B ring of the flavanone structure.[14][16]
- Epoxidation: The double bond of the prenyl group can be oxidized to an epoxide.[14][15]
- Desaturation: The C ring can be desaturated to form 8-prenylapigenin.[14]

Cytochrome P450 enzymes, specifically CYP2C8 and CYP2C19, are involved in catalyzing the formation of alcohol metabolites on the prenyl side chain.[3]

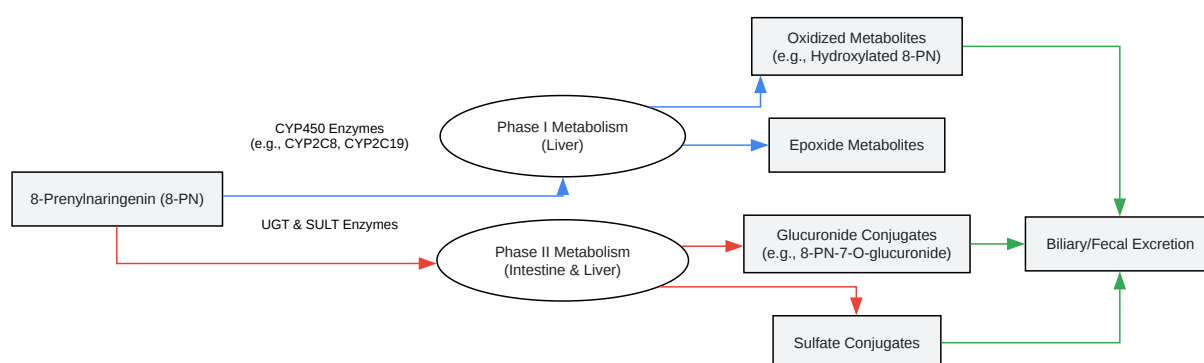
Phase II Metabolism

Phase II conjugation reactions, particularly glucuronidation and sulfation, are the predominant metabolic pathways for 8-PN.[1][9] These reactions increase the water solubility of the compound, facilitating its excretion.

- Glucuronidation: This is a major metabolic route. In the intestine (modeled by Caco-2 cells), the 4'-O-glucuronide is the main metabolite formed.[9] In the liver, the 7-O-glucuronide is the most abundant metabolite.[9] Several UDP-glucuronosyltransferase (UGT) isoforms are responsible for this process, including UGT1A1, UGT1A6, UGT1A8, and UGT1A9.[9] UGT1A1 appears to be the most active isoform.[9] Studies have also shown that glucuronidation can be enantiomer-specific.[2][17]
- Sulfation: Sulfate conjugates are also formed, primarily in the intestine.[9]

Excretion

The metabolites of 8-PN are primarily eliminated through biliary secretion into the feces.[5] A significant portion of an orally administered dose (at least 30%) is recovered in excreta as the free compound or its conjugates within 48 hours.[6] Urinary excretion of 8-PN and its conjugates is comparatively low.[2][11]



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Caption: Metabolic pathways of **8-Prenylnaringenin** in vivo.

Experimental Protocols

The investigation of 8-PN pharmacokinetics and metabolism relies on robust and sensitive analytical methodologies. The general workflow involves controlled administration of 8-PN to subjects, collection of biological samples over time, and subsequent analysis using advanced chromatographic and mass spectrometric techniques.

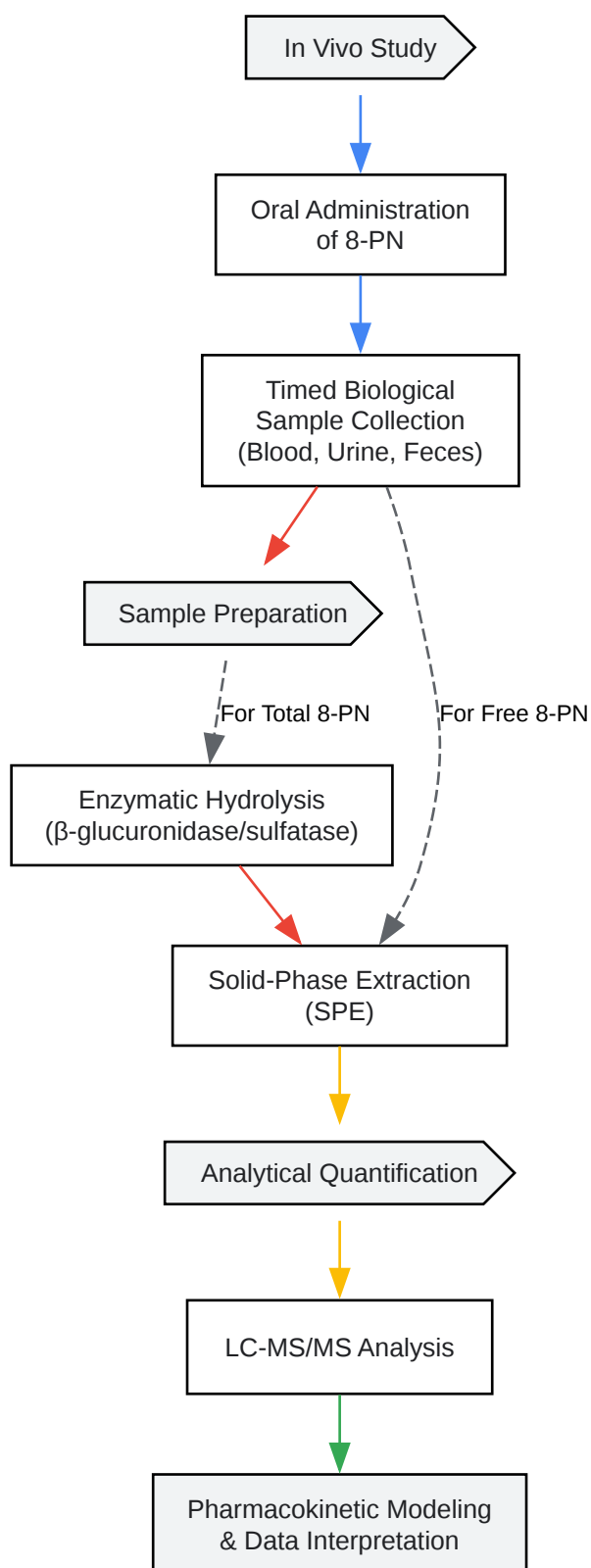
In Vivo Study Design

- Subjects: Studies have been conducted in various populations, including healthy young adults, postmenopausal women, and animal models like rats and mice.[6][7][11]

- Administration: 8-PN is typically administered orally as a pure compound or as part of a standardized hop extract.[6][13] Doses in human studies have ranged from standardized extracts containing ~1 mg of 8-PN to single doses of up to 750 mg of the pure compound.[6][13]
- Sample Collection: Blood (serum or plasma), urine, and feces are collected at predefined time points to characterize the absorption, distribution, metabolism, and excretion phases.[6][13][18] For instance, blood samples might be taken before dosing and at multiple intervals (e.g., 0.5, 1, 1.5, 2, 4, 8, 12, 24, 48 hours) post-administration.[6]

Sample Preparation and Analysis

- Extraction: Biological samples require extraction to isolate 8-PN and its metabolites. Solid-phase extraction (SPE) is a common technique used for cleanup and concentration of the analytes.[19]
- Enzymatic Hydrolysis: To measure total 8-PN (free and conjugated), samples are often treated with enzymes like β -glucuronidase and sulfatase to hydrolyze the conjugates back to the parent aglycone before analysis.[13]
- Analytical Techniques: High-performance liquid chromatography (HPLC) or ultra-high-pressure liquid chromatography (UHPLC) coupled with mass spectrometry (MS) is the predominant method for the sensitive and selective quantification of 8-PN and its metabolites in biological matrices.[3][18][19] Electrospray ionization (ESI) is frequently used as the ionization source.[18] For chiral analysis, specific columns like Chiralpak® are employed to separate the R- and S-enantiomers.[18]



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Caption: General experimental workflow for an 8-PN pharmacokinetic study.

Conclusion

The in vivo disposition of **8-Prenylnaringenin** is characterized by rapid absorption, extensive first-pass metabolism dominated by glucuronidation and sulfation, and a prolonged residence time due to significant enterohepatic recirculation. While its absolute bioavailability is limited, the conversion from the more abundant precursor isoxanthohumol by gut microbiota can significantly enhance systemic exposure. Future research should continue to focus on dose-response relationships, the biological activity of its major metabolites, and potential inter-individual variability in metabolism to fully optimize the therapeutic application of this potent phytoestrogen.

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